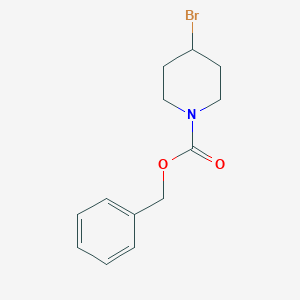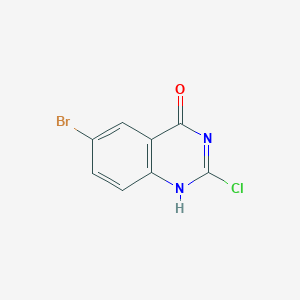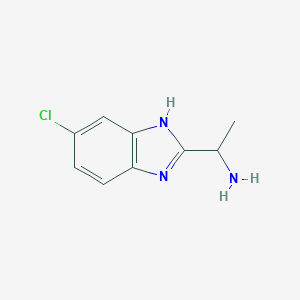
2-Isopropylpyridin-3-OL
Descripción general
Descripción
2-Isopropylpyridin-3-OL (2-IPO) is an organic compound belonging to the class of pyridinols. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances, and is also a promising candidate for further research in the medical field. The compound is of particular interest due to its diverse range of applications and its ability to interact with various biological systems.
Aplicaciones Científicas De Investigación
Biofuel Production : In biochemistry, 2-Isopropylpyridin-3-OL derivatives have been studied for their potential in biofuel production. Bastian et al. (2011) explored the anaerobic production of isobutanol, a biofuel, using engineered enzymes in Escherichia coli, highlighting the significance of this compound related compounds in renewable energy sources (Bastian et al., 2011).
Optoelectronic Materials : Watanabe et al. (2016) investigated bis-terpyridine isomers, related to this compound, for their use in organic light-emitting devices (OLEDs), demonstrating their roles in electronic applications (Watanabe et al., 2016).
Metallation Studies : Pasquinet et al. (1998) studied the metallation of 2-Isopropylpyridine, which is a process crucial in various chemical syntheses and reactions (Pasquinet et al., 1998).
Catalyst Development : Aramendía et al. (1999) synthesized ZrO2-based catalysts and evaluated their reactivity with 2-Methyl-3-butyn-2-ol, suggesting the importance of this compound derivatives in catalysis (Aramendía et al., 1999).
Organic Synthesis : Yan-fang (2008) explored a derivative of a new chiral organocatalyst related to this compound, emphasizing its role in asymmetric organic synthesis (Yan-fang, 2008).
Macrocyclic Systems : Chambers et al. (2003) used perfluoro-4-isopropylpyridine, a derivative of this compound, for synthesizing macrocyclic systems with potential applications in molecular recognition and catalysis (Chambers et al., 2003).
Photophysics and Proton Transfer : Kaczmarek et al. (1994) examined deazabipyridyls, including 2-(2-hydroxyphenyl)pyridin-3-ol, focusing on their structure and photophysics, which is essential for understanding proton transfer reactions (Kaczmarek et al., 1994).
Safety and Hazards
The safety information for 2-Isopropylpyridin-3-ol indicates that it has a GHS07 pictogram . The hazard statements include H315 and H319 , which refer to skin irritation and serious eye irritation, respectively. Precautionary measures include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .
Mecanismo De Acción
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Isopropylpyridin-3-OL are as follows :
- Absorption : High gastrointestinal absorption is predicted for this compound .
- Distribution : The compound is predicted to be able to cross the blood-brain barrier (BBB), suggesting a wide distribution in the body .
- Metabolism : The specific metabolic pathways of this compound are not well-documented .
- Excretion : Information on the excretion of this compound is not readily available .
These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other compounds, and specific conditions within the body.
Análisis Bioquímico
Biochemical Properties
It is known that the compound has a high GI absorption and is BBB permeant . It does not inhibit any of the major cytochrome P450 enzymes, suggesting that it may not interfere with the metabolism of other drugs .
Cellular Effects
Given its physicochemical properties, it is likely that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound does not inhibit any of the major cytochrome P450 enzymes , suggesting that it may not directly interact with these enzymes to exert its effects
Propiedades
IUPAC Name |
2-propan-2-ylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(2)8-7(10)4-3-5-9-8/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGIQUWUMVGKFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile](/img/structure/B69254.png)







